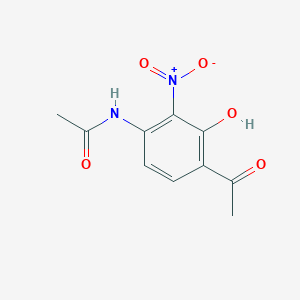

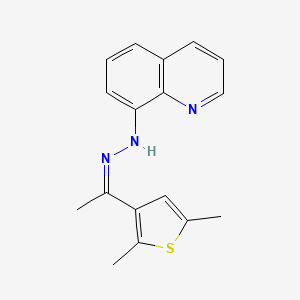

![molecular formula C21H20FN5O3 B2876735 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide CAS No. 941917-67-5](/img/structure/B2876735.png)

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of the pyrrolo[2,1-f][1,2,4]triazine class . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted cancer therapy, specifically in kinase inhibition .

Synthesis Analysis

The synthesis of 1,2,4-triazines involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process provides 3,6-disubstituted-1,2,4-triazines . The mild reaction conditions tolerate a variety of sensitive functionalities .Molecular Structure Analysis

The C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine play an important role in developing ALK selective inhibitors . Large groups could be accommodated at these positions .Chemical Reactions Analysis

The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The structures of the compounds were confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Aplicaciones Científicas De Investigación

Antiviral Agent Development

This compound has been investigated for its potential as an antiviral agent . The physiochemical properties of similar derivatives have been scrutinized via density functional theory (DFT) and molecular docking analysis, suggesting their biological activity . The low energy gap indicated by Frontier molecular orbital (FMO) analysis points to the chemical reactivity of these compounds, which could be harnessed in developing new antiviral medications.

Antimalarial Drug Research

Derivatives of this compound have shown promise as selective inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a key enzyme in the pyrimidine de novo biosynthesis pathway . This pathway is a validated drug target for the prevention and treatment of malaria, making these derivatives potential candidates for new antimalarial drugs.

Cancer Treatment Studies

The structural features of this compound, particularly the presence of fluorophenyl groups, may allow it to act as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of medicinal drugs that can treat cancer by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which play a role in the growth and proliferation of cancer cells.

Enzyme Inhibition for Disease Management

Compounds with similar structures have been identified as tankyrase inhibitors , which could have implications in managing diseases like cancer. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling, both of which are potential targets for cancer therapy.

Neurological Disorder Research

The compound’s ability to interact with various biological targets suggests its potential application in neurological disorder research . For instance, compounds with similar structures have been explored as melanin-concentrating hormone receptor (MCH-R1) antagonists , which could be relevant in the study of obesity and related metabolic disorders.

Cardiovascular Disease Studies

Given the compound’s potential biological activity, it could be used to study cardiovascular diseases . The molecular electrostatic potential (MEP) analysis of similar compounds indicates that the nitrogen atom sites are electronegative , which could be significant in the development of drugs targeting cardiovascular conditions.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c22-16-6-8-17(9-7-16)25-12-13-26-19(29)20(30)27(24-21(25)26)14-18(28)23-11-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWGFIQMDTZQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)

![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)

![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)

![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)